
Benzetimide hydrochloride
概要
説明
ベンゼチミド塩酸塩は、神経遮断薬誘発パーキンソン症の治療に使用されてきたムスカリン性アセチルコリン受容体拮抗薬です . これは、強い中枢および末梢性抗コリン作用で知られるベンゼチミドの塩酸塩です . ベンゼチミド塩酸塩の分子式はC23H27ClN2O2で、分子量は398.93 g/molです .
2. 製法
合成経路と反応条件: ベンゼチミド塩酸塩は、1-ベンジル-4-ピペリドンをフェニル酢酸と反応させ、続いて環化し、さらに塩酸塩に変換する多段階プロセスによって合成できます . 反応には通常、エタノールやジクロロメタンなどの溶媒が使用され、反応混合物は室温で数時間撹拌されます .
工業的製法: 工業的な設定では、ベンゼチミド塩酸塩の合成は同様のステップですが、より大規模に行われます。プロセスには、大型反応器の使用と、高収率と純度を確保するための反応条件の精密な制御が含まれます。 最終生成物は、結晶化やカラムクロマトグラフィーなどの技術を使用して精製されることがよくあります .
準備方法
Synthetic Routes and Reaction Conditions: Benzetimide Hydrochloride can be synthesized through a multi-step process involving the reaction of 1-benzyl-4-piperidone with phenylacetic acid, followed by cyclization and subsequent conversion to the hydrochloride salt . The reaction typically involves the use of solvents such as ethanol and dichloromethane, and the reaction mixture is stirred for several hours at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and column chromatography .
化学反応の分析
反応の種類: ベンゼチミド塩酸塩は、以下の化学反応を含む様々な化学反応を起こします。
酸化: 特定の条件下で酸化されて対応する酸化物を生成できます。
還元: 還元反応により、還元形に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化物を生成する可能性があり、一方置換反応では様々な置換誘導体を生成する可能性があります .
科学的研究の応用
Benzetimide hydrochloride is a muscarinic acetylcholine receptor antagonist with various applications, including treating Parkinsonism and studying its effects on cattle and calves . It is the (-)-enantiomorph of dexetimide and possesses anticholinergic properties .
Scientific Research Applications
- Antiparkinson Agent this compound has been investigated as an antiparkinson agent . Its anticholinergic properties are due to the unaltered dexbenzetimide, and it is used to abolish Parkinson's symptoms sometimes evoked in psychiatric patients treated with neuroleptic drugs .
- Treatment of Diarrhea in Cattle and Calves this compound has been studied in treating diarrheas in cattle and calves . In one study, calves experiencing diarrhea due to the replacement of milk with milk replacer were treated with doxycycline hydrochloride and this compound . The calves were treated with 1 mL per 10 kg of body weight for three days .
- Muscarinic Acetylcholine Receptor Antagonist this compound functions as a muscarinic acetylcholine receptor antagonist . It stereoselectively inhibits binding to cholinergic receptors in the upper respiratory system of rats .
- Study of Cholinergic Receptors this compound enantiomers can stereoselectively inhibit binding to cholinergic receptors, which can be used to classify receptors based on pirenzepine displacement .
- Anticholinergic Properties this compound has anticholinergic properties and can block pilocarpine-induced lacrimation or salivation .
Solubility
this compound exhibits the following solubility :
- ≥ 2.08 mg/mL (5.21 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline; clear solution.
- ≥ 2.08 mg/mL (5.21 mM) in 10% DMSO and 90% (20% SBE-β-CD in saline); clear solution.
- ≥ 2.08 mg/mL (5.21 mM) in 10% DMSO and 90% corn oil; clear solution.
Case Studies
- Treatment of Diarrhea in Calves: In a study of Holstein calves, those fed a milk replacer experienced diarrhea. These calves were treated with this compound at 0.0165 g along with doxycycline hydrochloride at 4,520 g, at a dosage of 1 mL per 10 kg body weight for three days .
- Neuroleptic-Induced Parkinsonism: Benzetimide, as the enantiomer of dexetimide, has been used to treat neuroleptic-induced Parkinsonism .
Safety and Handling
作用機序
ベンゼチミド塩酸塩は、ムスカリン性アセチルコリン受容体に結合して内因性アセチルコリンの作用を阻害することで作用を発揮します . この拮抗作用はこれらの受容体の活性化を防ぎ、コリン作動性活性の低下につながります。 分子標的は、様々な種類のムスカリン性受容体を含み、関与する経路は主にアセチルコリン媒介シグナル伝達の阻害に関連しています .
類似化合物:
デキセチミド: ベンゼチミドの(-)-エナンチオマーであり、ムスカリン拮抗薬としても使用されます.
ジオキサトリン: 似たような性質を持つ別のムスカリン拮抗薬.
独自性: ベンゼチミド塩酸塩は、ムスカリン性アセチルコリン受容体に対する特異的な結合親和性と選択性により独自性を備えています。 その強い中枢および末梢性抗コリン作用により、神経遮断薬誘発パーキンソン症の治療に特に効果的です .
類似化合物との比較
Dexetimide: The (-)-enantimorph of benzetimide, also used as a muscarinic antagonist.
Dioxatrine: Another muscarinic antagonist with similar properties.
Uniqueness: Benzetimide Hydrochloride is unique due to its specific binding affinity and selectivity for muscarinic acetylcholine receptors. Its strong central and peripheral anticholinergic effects make it particularly effective in treating neuroleptic-induced parkinsonism .
生物活性
Benzetimide hydrochloride, a potent muscarinic antagonist, exhibits significant biological activity primarily through its anticholinergic properties. This compound has been utilized in clinical settings, particularly for managing neuroleptic-induced parkinsonism. The following sections detail its pharmacological effects, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C23H27ClN2O2 |
Molecular Weight | 398.9 g/mol |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 49.4 Ų |
This compound acts primarily as a muscarinic antagonist, blocking the actions of acetylcholine at muscarinic receptors in both the central and peripheral nervous systems. Its efficacy is attributed to the (+)-isomer, dexbenzetimide, which selectively binds to these receptors, inhibiting cholinergic transmission. This action is particularly beneficial in alleviating symptoms associated with Parkinson's disease when induced by neuroleptic medications .
Pharmacological Effects
- Anticholinergic Activity : this compound effectively reduces symptoms such as tremors and rigidity by antagonizing acetylcholine's effects on the central nervous system.
- Neuroleptic-Induced Parkinsonism : Clinical studies have shown that patients treated with benzetimide experience significant improvement in motor symptoms associated with neuroleptic therapy .
- Psychiatric Applications : The compound has been used to manage psychiatric patients suffering from drug-induced parkinsonism, demonstrating a notable reduction in symptoms after administration .
Case Studies and Clinical Research
Several studies have documented the clinical efficacy of this compound:
- A study involving 206 mental health patients reported that 55.8% showed moderate to marked improvement in their symptoms after treatment with anticholinergic agents including benzetimide .
- Another research indicated that intramuscular injections of benzetimide led to significant improvements in psychomotor excitement and hallucinations among psychotic patients .
Comparative Analysis with Other Anticholinergics
The following table compares this compound with other common anticholinergic agents regarding their biological activities:
Compound | Mechanism of Action | Primary Use | Efficacy in Parkinsonism |
---|---|---|---|
This compound | Muscarinic antagonist | Neuroleptic-induced parkinsonism | High |
Atropine | Muscarinic antagonist | Various (e.g., bradycardia) | Moderate |
Scopolamine | Muscarinic antagonist | Motion sickness | Low |
特性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOSXRNMDUWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036320 | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320322 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5633-14-7 | |
Record name | Benzetimide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzetimide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZETIMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。